molecular formula C21H24N2O3 B1675000 Lochnericine CAS No. 72058-36-7

Lochnericine

Cat. No. B1675000
CAS RN: 72058-36-7
M. Wt: 352.4 g/mol
InChI Key: AUVZFRDLRJQTQF-MCUYSKAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lochnericine is a major monoterpene indole alkaloid found in the roots of Catharanthus roseus and also present in Tabernaemontana divaricata . It is an Aspidosperma alkaloid with the molecular formula C21H24N2O3 .


Synthesis Analysis

This compound is derived from the stereoselective epoxidation of carbons 6 and 7 of tabersonine . Two highly conserved P450s, tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2), have been identified to efficiently catalyze this epoxidation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a unique arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The IUPAC name for this compound is methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate .


Chemical Reactions Analysis

This compound is formed from the stereoselective C6,C7-epoxidation of tabersonine and can be metabolized further to generate other complex MIAs . The enzymes responsible for its downstream modifications have been characterized .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.4 g/mol . It is a monoterpenoid indole alkaloid, an organic heterohexacyclic compound, a methyl ester, an epoxide, and an Aspidosperma alkaloid .

Scientific Research Applications

Biosynthesis in Catharanthus roseus

Lochnericine is a major monoterpene indole alkaloid found in the roots of Madagascar periwinkle (Catharanthus roseus). It is derived from the stereoselective epoxidation of tabersonine and can lead to the formation of other complex alkaloids. The discovery of two cytochrome P450 enzymes, named tabersonine 6,7-epoxidases isoforms 1 and 2 (TEX1 and TEX2), has been crucial for understanding the biosynthesis of this compound. These enzymes catalyze the first step in the pathway leading to the production of this compound and potentially other pharmacologically relevant derivatives. This finding opens new avenues for metabolic engineering aimed at producing this compound and its derivatives in yeast, highlighting its importance for pharmaceutical research Carqueijeiro et al., 2018.

Interaction with Proteins

Research on this compound's interaction with bovine serum albumin (BSA) provides insights into its potential pharmacokinetic behaviors. Spectroscopy studies have shown that this compound can induce structural changes in BSA, altering its secondary structure. These interactions are critical for understanding how this compound might behave in biological systems, including its distribution, metabolism, and excretion processes Wang et al., 2015.

Anti-Cancer Potential

This compound has been identified as a potential inhibitor of non-small cell lung cancer (NSCLC). Computational studies have suggested that this compound shows promise in inhibiting targeted proteins associated with NSCLC. Molecular docking and dynamic simulation studies have demonstrated this compound's capacity to bind to and potentially inhibit proteins critical for cancer cell proliferation. This bioactivity, coupled with anti-proliferative effects observed in cell-based assays, underscores this compound's potential as a candidate for lung cancer therapy Kirubhanand et al., 2023.

Enzyme Inhibition for Therapeutic Applications

The inhibitory effects of this compound derivatives on specific cancer-related proteins have been explored, highlighting its therapeutic potential. Studies on the isolated compound 19-hydroxy this compound revealed significant interactions with key proteins involved in cancer and diabetes, suggesting its utility in treating these diseases Retna et al., 2016.

Alkaloid Production Enhancement

Research into the biotransformation of tabersonine in Catharanthus roseus cell cultures has shed light on the metabolic pathways leading to this compound and other alkaloids. Understanding these pathways allows for the manipulation of conditions to enhance the production of this compound, which is crucial for its commercial and therapeutic applications Furuya et al., 1992.

Mechanism of Action

Target of Action

Lochnericine, a major monoterpene indole alkaloid (MIA), is primarily found in the roots of Madagascar periwinkle (Catharanthus roseus) and is also present in Tabernaemontana divaricata . The primary targets of this compound are two highly conserved P450s that efficiently catalyze the epoxidation of tabersonine: tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2) . These proteins are quite divergent from the previously characterized tabersonine 2,3-epoxidase and are more closely related to tabersonine 16-hydroxylase, involved in vindoline biosynthesis in leaves .

Mode of Action

This compound is derived from the stereoselective C6,C7-epoxidation of tabersonine . TEX1 and TEX2, the primary targets of this compound, have strict substrate specificity for tabersonine and are unable to epoxidize 19-hydroxytabersonine . This indicates that they catalyze the first step in the pathway leading to hörhammericine production .

Biochemical Pathways

This compound can be metabolized further to generate other complex MIAs . The enzymes responsible for its downstream modifications have been characterized . The TEX1 and TEX2 proteins catalyze the first step in the pathway leading to hörhammericine production .

Pharmacokinetics

The strict substrate specificity of tex1 and tex2 for tabersonine suggests that the bioavailability of this compound may be influenced by the presence and concentration of tabersonine .

Result of Action

The result of this compound’s action is the production of hörhammericine, a complex MIA . This is achieved through the stereoselective C6,C7-epoxidation of tabersonine .

Action Environment

TEX1 and TEX2 display complementary expression profiles, with TEX1 expressed mainly in roots and TEX2 in aerial organs . This suggests that the action, efficacy, and stability of this compound may be influenced by the plant organ in which it is present . Furthermore, TEX1 and TEX2 are thought to have originated from a gene duplication event and later acquired divergent, organ-specific regulatory elements for this compound biosynthesis throughout the plant .

Biochemical Analysis

properties

IUPAC Name

methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-20-10-12(18(24)25-2)16-21(13-6-4-5-7-14(13)22-16)8-9-23(19(20)21)11-15-17(20)26-15/h4-7,15,17,19,22H,3,8-11H2,1-2H3/t15-,17-,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVZFRDLRJQTQF-KXEYLTKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC=CC=C6N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC=CC=C6N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72058-36-7
Record name Lochnericine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072058367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOCHNERICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY97J4B4AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lochnericine
Reactant of Route 2
Lochnericine
Reactant of Route 3
Lochnericine
Reactant of Route 4
Lochnericine
Reactant of Route 5
Lochnericine
Reactant of Route 6
Lochnericine

Q & A

Q1: What is the biosynthetic origin of Lochnericine?

A1: this compound biosynthesis in Catharanthus roseus begins with the stereoselective C6,C7-epoxidation of tabersonine. This reaction is catalyzed by two highly specific cytochrome P450 enzymes: tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2). [] These enzymes are primarily expressed in roots (TEX1) and aerial organs (TEX2), suggesting a potential for organ-specific production of this compound within the plant. []

Q2: Are there other plants besides Catharanthus roseus known to produce this compound?

A2: Yes, this compound has also been identified in other plant species like Vinca pusilla, Stemmadenia tomentosa, and Voacanga africana. [, , ] Interestingly, in Stemmadenia tomentosa, this compound is found alongside alkaloids from different structural classes (Aspidosperma, Strychnos, and Iboga types), while in Voacanga africana, it is predominantly found with other Aspidosperma-type alkaloids. [] This suggests potential variations in biosynthetic pathways and regulation across different species.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol.

Q4: Are there spectroscopic data available to characterize this compound?

A5: Yes, researchers commonly use techniques like UV, NMR, and mass spectrometry to elucidate the structure of this compound. [] For instance, studies have used HPLC-diode array systems coupled with time-of-flight mass spectrometry (TOF-MS) with electrospray ionization (ESI) to identify and quantify this compound in plant extracts. [] Further details about specific spectral data can be found in literature dedicated to the structural characterization of this alkaloid. [, ]

Q5: What are the known biological activities of this compound?

A6: While this compound is not as well-studied as other Catharanthus roseus alkaloids, some research suggests potential cytotoxic activity. For instance, this compound, alongside Hörhammericine, was found to contribute to the cytotoxic activity of extracts from Catharanthus trichophyllus roots. []

Q6: How does this compound compare to other alkaloids in terms of its interaction with bovine serum albumin (BSA)?

A7: Fluorescence spectroscopy studies have shown that this compound can interact with bovine serum albumin (BSA) and induce structural changes in the protein. [] Further analysis using FTIR, Raman, and circular dichroism (CD) spectroscopy confirmed these structural modifications. [] This interaction with BSA may have implications for this compound's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Q7: Can continuous extraction methods improve the yield of this compound in hairy root cultures?

A9: Yes, using a two-liquid-phase bioreactor with silicon oil as an extractive phase has demonstrated a significant increase in the overall specific yields of both this compound and tabersonine in Catharanthus roseus hairy root cultures. [] This approach leverages the high affinity of these alkaloids for silicon oil, effectively removing them from the culture media and reducing potential feedback inhibition or degradation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.